molecular formula C22H22N2O6 B11581123 4-({2-ethoxy-4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid

4-({2-ethoxy-4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11581123
M. Wt: 410.4 g/mol
InChI Key: QSQKYVRMPROTOF-GZTJUZNOSA-N
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Description

4-[(2-ETHOXY-4-{[(4E)-1-ETHYL-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes an imidazolidinylidene moiety and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ETHOXY-4-{[(4E)-1-ETHYL-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, including the formation of the imidazolidinylidene intermediate and subsequent coupling with the benzoic acid derivative. Common synthetic routes may involve:

    Formation of the imidazolidinylidene intermediate: This step often requires the use of ethyl isocyanate and appropriate catalysts under controlled temperature and pressure conditions.

    Coupling with benzoic acid derivative: This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2-ETHOXY-4-{[(4E)-1-ETHYL-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(2-ETHOXY-4-{[(4E)-1-ETHYL-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-ETHOXY-4-{[(4E)-1-ETHYL-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The imidazolidinylidene moiety may interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-ETHOXY-4-{[(4E)-1-ETHYL-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID: can be compared with other benzoic acid derivatives and imidazolidinylidene-containing compounds.

Uniqueness

  • The unique combination of the imidazolidinylidene moiety and the benzoic acid derivative in this compound provides distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for research and potential applications in various fields.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

4-[[2-ethoxy-4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C22H22N2O6/c1-3-24-20(25)17(23-22(24)28)11-15-7-10-18(19(12-15)29-4-2)30-13-14-5-8-16(9-6-14)21(26)27/h5-12H,3-4,13H2,1-2H3,(H,23,28)(H,26,27)/b17-11+

InChI Key

QSQKYVRMPROTOF-GZTJUZNOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OCC)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OCC)NC1=O

Origin of Product

United States

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